1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a propylamine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which often employ reagents such as difluoromethyl iodide or difluoromethyl sulfone . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions: Reagents such as halogenating agents, acids, and bases are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects . The compound’s ability to act as a bioisostere of alcohol, thiol, and amine moieties further enhances its versatility in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in lipophilicity and hydrogen bonding ability.
1-(Difluoromethyl)-3-methyl-N-ethyl-1H-pyrazol-4-amine: The ethyl group in place of the propyl group can affect the compound’s steric properties and reactivity.
1-(Difluoromethyl)-3-methyl-N-isopropyl-1H-pyrazol-4-amine: The isopropyl group introduces additional steric hindrance, potentially altering the compound’s interaction with molecular targets.
Eigenschaften
Molekularformel |
C8H13F2N3 |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-3-4-11-7-5-13(8(9)10)12-6(7)2/h5,8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
NQTJYKFIERIAFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CN(N=C1C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.